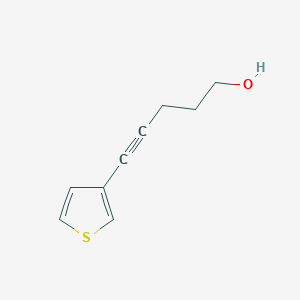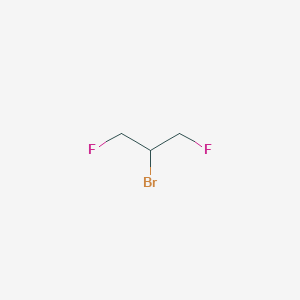![molecular formula C9H14N2OS B1474456 (1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol CAS No. 1932052-43-1](/img/structure/B1474456.png)
(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol
Descripción general
Descripción
(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C9H14N2OS and its molecular weight is 198.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Research into imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde highlights the synthesis of chiral imines and bisimines, showcasing the structural diversity achievable with imidazole derivatives. These compounds are characterized for their potential in complexation with metals, demonstrating their applicability in coordination chemistry and potential catalysis applications (Pařík & Chlupatý, 2014).
Catalysis and Complexation
Studies on chiral imidazo[1,5-a]pyridinium salts containing thioether-functionalized side chains focus on their synthesis and utilization in forming Pd and Rh complexes. These complexes have shown significant catalytic activity, particularly in asymmetric allylic alkylations, indicating the potential of these compounds in asymmetric synthesis and catalysis (Roseblade et al., 2007).
Antiprotozoal Activity
A series of benzimidazole derivatives featuring imidazole and thioether groups have been evaluated for their antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The findings suggest that these compounds have potent activity, potentially offering new avenues for antiprotozoal drug development (Pérez‐Villanueva et al., 2013).
Supramolecular Chemistry
Research into supramolecular dioxygen receptors using cyclodextrin dimers and porphinatoiron(II) complexes highlights the capability of imidazole-functionalized compounds in oxygen transport and storage. This study provides insights into the design of artificial oxygen carriers, mimicking natural globin functions (Kano et al., 2012).
Fluorescence and Optical Properties
The synthesis of α,α′-bis(substituted-benzylidene)cycloalkanones catalyzed by 1-methyl-3(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride demonstrates the influence of cycloalkanone size on fluorescence emission. This finding could have implications in the development of new fluorescent materials for optical applications (Wan et al., 2010).
Propiedades
IUPAC Name |
(1R,2R)-2-(1-methylimidazol-2-yl)sulfanylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-11-6-5-10-9(11)13-8-4-2-3-7(8)12/h5-8,12H,2-4H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJLXCLBYOAOEP-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


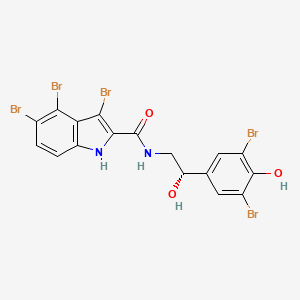
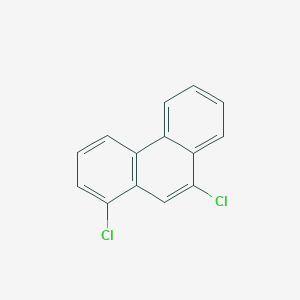
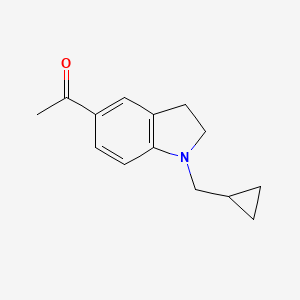
![4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1474379.png)
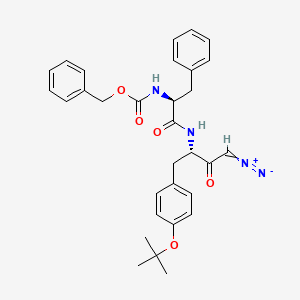
![(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid](/img/structure/B1474382.png)
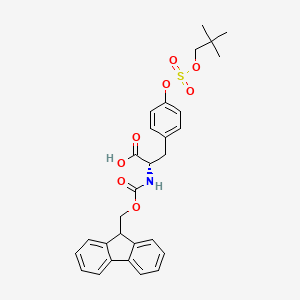
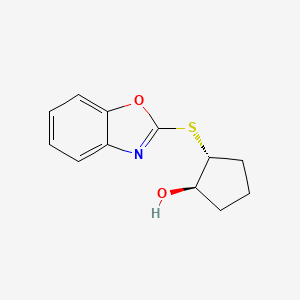
![(1R,2R)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474387.png)

